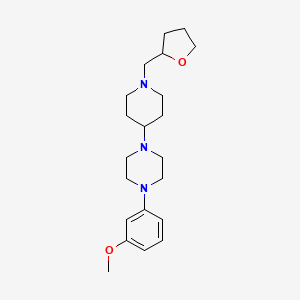
1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons in the brain. The compound was first synthesized in the 1970s as a potential analgesic, but its neurotoxicity was quickly discovered when it was found to cause Parkinson's disease-like symptoms in humans and other animals.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of various derivatives of 1,2,4-triazole, including compounds related to 1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine. These derivatives have been examined for their antimicrobial activities, with some showing promising results against test microorganisms (Bektaş et al., 2007).
Potential Use as PET Radiotracers
Analogues of σ receptor ligand PB28, similar in structure to the compound , have been designed for potential use as positron emission tomography (PET) radiotracers in oncology. These analogues aim to reduce lipophilicity for better diagnostic applications (Abate et al., 2011).
Bacterial Persister Targeting
A compound structurally related to this compound, known as C10, has been identified to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery is significant for addressing antibiotic resistance (Kim et al., 2011).
Synthesis of Novel Analgesic and Anti-Inflammatory Agents
Research has been conducted on the synthesis of new chemical compounds derived from visnaginone and khellinone, which are structurally similar to the discussed compound. These compounds have shown promise as analgesic and anti-inflammatory agents, with potential applications in medical treatment (Abu‐Hashem et al., 2020).
Bioactive Phenolic Mannich Bases
New Mannich bases with piperazines, sharing a similar structural framework, have been synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds have exhibited high potency and selectivity in these areas (Gul et al., 2019).
Antiarrhythmic and Antihypertensive Effects
A series of pyrrolidin-2-one and pyrrolidine derivatives, related in structure, have been investigated for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These compounds have displayed promising results in these areas of medical research (Malawska et al., 2002).
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxolan-2-ylmethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-25-20-5-2-4-19(16-20)24-13-11-23(12-14-24)18-7-9-22(10-8-18)17-21-6-3-15-26-21/h2,4-5,16,18,21H,3,6-15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSBQXNPMGDSNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)
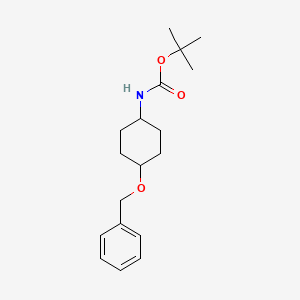

![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)
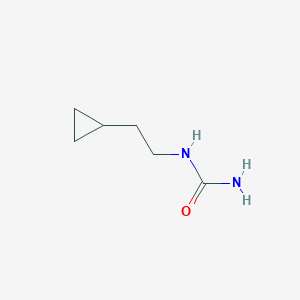
![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)
![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)
![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)
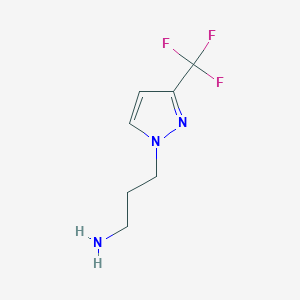
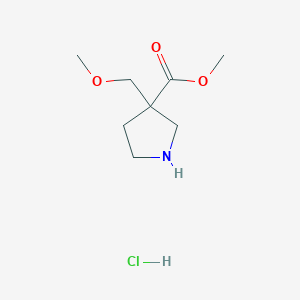
![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)